Azelnidipine
Overview
Description
Azelnidipine is a dihydropyridine calcium channel blocker . It is marketed by Daiichi-Sankyo pharmaceuticals, Inc. in Japan . It has a gradual onset of action and produces a long-lasting decrease in blood pressure, with only a small increase in heart rate .
Synthesis Analysis
Azelnidipine is synthesized from benzhydrylamine and epichlorohydrin, which are mixed without adding solvent to give azetidinol . DCC coupling between cyanoacetic acid and azetidinol in hot THF gives the ester .Molecular Structure Analysis
Azelnidipine has a molecular formula of C33H34N4O6 . Its molecular weight is 582.66 . The crystal phases of Azelnidipine, including two polymorphic and a pseudopolymorphic crystal forms, were identified using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), IR-, Raman-, THz-, and ss-NMR-spectroscopy .Chemical Reactions Analysis
Azelnidipine primarily undergoes first-pass hepatic metabolism . It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product .Physical And Chemical Properties Analysis
Azelnidipine is a vasodilator that induces a gradual decrease in blood pressure in hypertensive patients . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity .Scientific Research Applications
1. Effects on Vascular Smooth Muscle
Azelnidipine has been studied for its effects on calcium channels in smooth muscle, particularly in the treatment of hypertension. In guinea-pig vascular smooth muscle, azelnidipine affects spontaneous contractions and voltage-dependent L-type Ca2+ channels (Zhu et al., 2006).
2. Clinical Efficacy in Hypertension Treatment
Research on azelnidipine's clinical use in treating hypertension, especially in Chinese patients, has shown its effectiveness. Azelnidipine demonstrated significant blood pressure reduction, comparable to other antihypertensive drugs, and exhibited cardiovascular protective effects, including anti-oxidative action (Chen et al., 2015).
3. Impact on Glucose Tolerance and Insulin Resistance
Azelnidipine could improve insulin resistance and glucose tolerance, potentially inhibiting sympathetic nerve activity. Its anti-inflammatory and anti-oxidative effects suggest benefits for hypertensive patients with metabolic disorders (Shimada et al., 2015).
4. Method Development for Azelnidipine Measurement
A study developed a UV-visible spectroscopy method for determining Azelnidipine, highlighting its precision and accuracy in API and tablet formulations (Richards et al., 2022).
5. Antioxidant Effects in Endothelial Cells
Research has shown azelnidipine's potent antioxidative effect in human arterial endothelial cells, which could be significant when combined with its antihypertensive properties and low incidence of tachycardia (Shinomiya et al., 2004).
6. Pharmacological Profiles and Clinical Effects
Azelnidipine's pharmacological profile indicates a slowly developed and long-lasting hypotensive effect with minimal reflex tachycardia, making it a new generation calcium antagonist for hypertension treatment (Sada & Saito, 2003).
7. Cardioprotective Role in Hyperglycemia-Induced Damage
A study on diabetic rats showed that Azelnidipine protects myocardiumin hyperglycemia-induced cardiac damage. It notably reduced cardiac damage markers and proinflammatory cytokines, suggesting its therapeutic potential in diabetic patients with cardiac complications (Kain et al., 2010).
8. Impact on Left Ventricular Diastolic Performance
Azelnidipine has been studied for its effects on left ventricular diastolic function in hypertensive patients with diastolic dysfunction. The study showed improved diastolic function and potential reduction in left ventricular filling pressure after azelnidipine treatment (Ito et al., 2009).
9. Effects on Cerebral Blood Flow in Stroke Patients
In post-ischemic stroke patients with hypertension, azelnidipine was found to decrease systemic blood pressure without decreasing cerebral blood flow, demonstrating its safety and efficacy in this patient group (Watanabe et al., 2010).
10. Bioavailability Enhancement in Gastro-Retentive Tablets
A study focused on increasing the bioavailability of Azelnidipine through the development of floating gastro retentive tablets. This formulation led to enhanced bioavailability and more effective treatment compared to conventional tablets (Gaikwad & Avari, 2019).
Safety And Hazards
Future Directions
Azelnidipine is a new-generation calcium channel blocker that has recently been approved for the treatment of hypertension in India . It has been found to lower blood pressure without causing reflex tachycardia and has additional cardioprotective effects . It can also offer renal protection and prevent diabetic nephropathy . The adoption of Azelnidipine as the new gold standard calcium channel blocker could help India battle its hypertension epidemic .
properties
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQEACEUNWPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020120 | |
Record name | Azelnidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
Record name | Azelnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls. Ca2+ channels are classified into various categories, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels. The L-type Ca2+ channels. Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure. | |
Record name | Azelnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Azelnidipine | |
CAS RN |
123524-52-7 | |
Record name | Azelnidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123524-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azelnidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azelnidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZELNIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
193-195 | |
Record name | Azelnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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